molecular formula C17H21N3O2 B2550514 6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole CAS No. 2319853-71-7

6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole

Cat. No.: B2550514
CAS No.: 2319853-71-7
M. Wt: 299.374
InChI Key: KCIRAAHTEGFKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole is a complex organic compound that belongs to the indole family Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The carbonyl group in the azetidine moiety can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated indole derivative, while reduction of the carbonyl group can produce an alcohol-functionalized compound.

Scientific Research Applications

6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The pyrrolidinyl azetidine moiety may enhance the compound’s binding affinity and selectivity for certain targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-2-[3-(pyrrolidin-1-yl)azetidine-1-carbonyl]-1H-indole is unique due to its combination of the indole core with the pyrrolidinyl azetidine moiety

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-14-5-4-12-8-16(18-15(12)9-14)17(21)20-10-13(11-20)19-6-2-3-7-19/h4-5,8-9,13,18H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIRAAHTEGFKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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